molecular formula C18H13N3O2S2 B2682493 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681167-68-0

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2682493
CAS No.: 681167-68-0
M. Wt: 367.44
InChI Key: GGXOUIMMJRIXBU-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, which is then reacted with a benzothiazole derivative .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including automated synthesis platforms that allow for the rapid assembly of complex molecules. These methods ensure high yield and purity, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is unique due to its dual thiazole and benzothiazole rings, which confer a wide range of biological activities. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-13-5-2-11(3-6-13)15-9-24-18(20-15)21-17(22)12-4-7-14-16(8-12)25-10-19-14/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXOUIMMJRIXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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